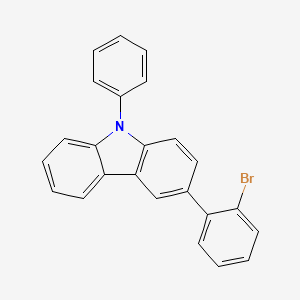
3-(2-bromophenyl)-9-phenyl-9H-carbazole
Descripción general
Descripción
Carbazoles are a class of organic compounds that consist of a tricyclic structure, containing two benzene rings fused onto a central pyrrole ring . They are used in a variety of applications, including dyes, pharmaceuticals, and electronic materials .
Synthesis Analysis
The synthesis of similar compounds often involves the use of organometallic reagents and various catalysts . For instance, the synthesis of 9,10-diboraanthracenes has been described starting from 2-bromophenyl boronate esters .Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely depending on their specific structure. For instance, 3-(2-Bromophenyl)propionic acid has a melting point of 98-102 °C and a molecular weight of 229.07 .Aplicaciones Científicas De Investigación
1. Luminescence and Structural Analysis
3-(2-bromophenyl)-9-phenyl-9H-carbazole derivatives have been studied for their luminescence properties and structural characteristics. For example, Tang et al. (2021) synthesized biphenyl carbazole derivatives and analyzed their luminescence, thermal properties, and crystal structures. They found these compounds exhibit high thermal stability and specific luminescent properties (Tang et al., 2021).
2. Organic Synthesis and Photoreactivity
In the field of organic synthesis, 3-(2-bromophenyl)-9-phenyl-9H-carbazole is used as a substrate for various chemical reactions. Budén et al. (2009) demonstrated its application in the synthesis of carbazoles through intramolecular arylation. This synthesis method offers a range of carbazole derivatives with potential applications in various chemical and pharmaceutical processes (Budén et al., 2009).
3. Electronic Spectroscopy and Bromination Techniques
The study of electronic spectroscopy and bromination techniques of carbazole derivatives, including 3-(2-bromophenyl)-9-phenyl-9H-carbazole, is another important area of research. Ponce et al. (2006) investigated the bromo derivatives of N-substituted carbazoles, analyzing their spectroscopic and photophysical parameters, which are significant in understanding the photoreactivity and applications in photonic devices (Ponce et al., 2006).
4. Anticancer Activity
The potential anticancer properties of carbazole derivatives have been explored in recent studies. Chaudhary and Chaudhary (2016) synthesized and evaluated the anticancer activity of newly synthesized 2,3,4,9-tetrahydro-1H-carbazole derivatives, indicating potential pharmaceutical applications (Chaudhary & Chaudhary, 2016).
5. Electrochromic Properties and Materials Science
Carbazole derivatives are also being investigated for their electrochromic properties, which are relevant in materials science. Hu et al. (2013) synthesized novel polymers containing carbazole and phenyl-methanone units, exploring their electrochromic properties and potential applications in smart materials (Hu et al., 2013).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-bromophenyl)-9-phenylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrN/c25-22-12-6-4-10-19(22)17-14-15-24-21(16-17)20-11-5-7-13-23(20)26(24)18-8-2-1-3-9-18/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSJLNBBNRZUCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC=CC=C4Br)C5=CC=CC=C52 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromophenyl)-9-phenyl-9H-carbazole | |
CAS RN |
1190100-35-6 | |
| Record name | 3-(2-Bromophenyl)-9-phenyl-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

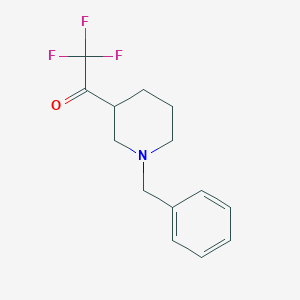
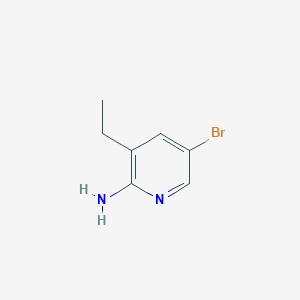
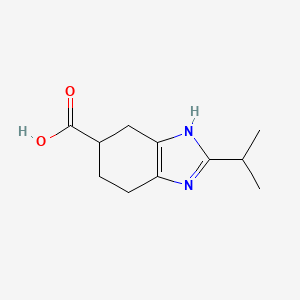
![3-[2-(Dimethylamino)ethoxy]aniline hydrochloride](/img/structure/B1376219.png)

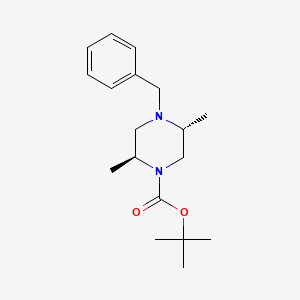
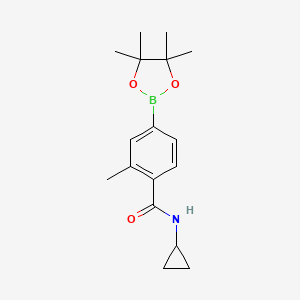

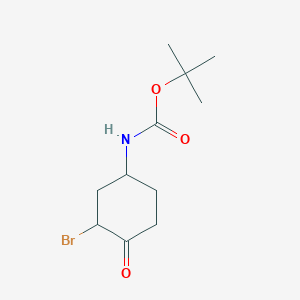
![3-Benzyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B1376230.png)
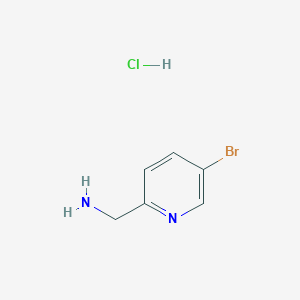
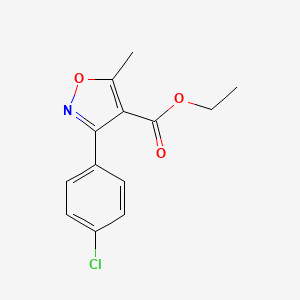
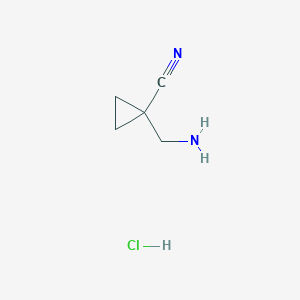
![6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B1376236.png)